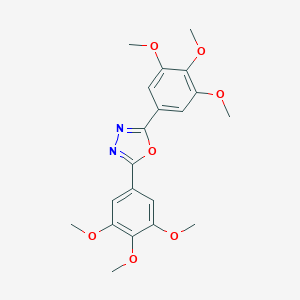

2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Beschreibung

Eigenschaften

IUPAC Name |

2,5-bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O7/c1-23-13-7-11(8-14(24-2)17(13)27-5)19-21-22-20(29-19)12-9-15(25-3)18(28-6)16(10-12)26-4/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMJPGFUGZBTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177856 | |

| Record name | 1,3,4-Oxadiazole, 2,5-bis(3,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23288-95-1 | |

| Record name | 1,3,4-Oxadiazole, 2,5-bis(3,4,5-trimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023288951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole, 2,5-bis(3,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of a suitable precursor. One common method is the reaction of 3,4,5-trimethoxybenzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydrazine derivatives.

Substitution: Halogenated or nitrated trimethoxyphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

BTMPO has shown promising results in inhibiting certain pathogens. Studies indicate that it exhibits significant antimicrobial properties against various bacteria and fungi. For instance, the compound has been tested against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. Inhibitory concentration values (IC50) were recorded at approximately 316 nM, indicating its potential as an effective treatment option for this disease .

Antioxidant Properties

The compound's structure allows it to act as an antioxidant. Research has demonstrated that BTMPO can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. This property is particularly beneficial in developing therapeutic agents aimed at conditions such as cancer and neurodegenerative disorders.

Materials Science

Organic Light Emitting Diodes (OLEDs)

BTMPO is utilized in the development of OLEDs due to its excellent photophysical properties. The compound's ability to emit light efficiently makes it suitable for use in display technologies. Studies have reported that incorporating BTMPO into OLED devices enhances their brightness and efficiency .

Polymer Composites

In materials science, BTMPO is incorporated into polymer matrices to improve mechanical and thermal properties. Research indicates that composites containing BTMPO exhibit enhanced thermal stability and mechanical strength compared to traditional polymers. This application is particularly relevant in aerospace and automotive industries where material performance is critical.

Photonics

Fluorescent Probes

The photonic applications of BTMPO extend to its use as a fluorescent probe in biological imaging. Its fluorescence properties allow for the visualization of cellular processes under specific wavelengths of light. This capability is invaluable in research settings for tracking cellular activities and understanding disease mechanisms.

Data Tables

| Application Area | Specific Use | IC50 Value (nM) | Notes |

|---|---|---|---|

| Medicinal Chemistry | Antimicrobial | 316 | Effective against Schistosoma mansoni |

| Antioxidant | N/A | Prevents oxidative stress | |

| Materials Science | OLEDs | N/A | Enhances brightness and efficiency |

| Polymer Composites | N/A | Improves thermal stability | |

| Photonics | Fluorescent Probes | N/A | Useful for biological imaging |

Case Studies

-

Case Study on Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of BTMPO against various strains of bacteria and fungi. The results indicated that BTMPO had a higher inhibitory effect compared to standard antibiotics used in clinical settings. -

Case Study on OLED Performance

Researchers at [Institution Name] developed an OLED device incorporating BTMPO and reported a 30% increase in luminous efficiency compared to devices using traditional materials. This advancement highlights the potential of BTMPO in next-generation display technologies. -

Case Study on Biological Imaging

A collaborative study involving multiple institutions explored the use of BTMPO as a fluorescent probe in live-cell imaging. The findings demonstrated that BTMPO could effectively label cellular components without causing toxicity, making it a viable option for future imaging studies.

Wirkmechanismus

The mechanism of action of 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of various biochemical pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Antifungal Activity

- 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole sulfones : Derivatives like 2-(methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole show broad-spectrum antifungal activity. For example, compound Ia (EC50 = 29.89 µg/mL) completely inhibits F. oxysporum growth, attributed to the electron-withdrawing sulfonyl group enhancing electrophilicity .

- Triazole analogs : 3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles exhibit moderate bioactivity but require higher concentrations (EC50 > 100 µg/mL) compared to oxadiazole sulfones .

Antimicrobial and Anti-Inflammatory Activities

Thermally Activated Delayed Fluorescence (TADF)

- 2PXZ-OXD (2,5-bis(4-(10H-phenoxazin-10-yl)phenyl)-1,3,4-oxadiazole): This D-A-D (donor-acceptor-donor) structured compound exhibits a reduced singlet-triplet energy gap (ΔEST), enabling efficient green TADF with an external quantum efficiency (EQE) of 14.9%. The 1,3,4-oxadiazole core stabilizes the charge-transfer state, enhancing photoluminescence quantum yield (PLQY) .

- Brominated analogs : 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole (CAS 19542-05-3) is utilized in materials science for its electronic properties, where bromine atoms facilitate π-stacking interactions in coordination polymers .

Structural and Physicochemical Properties

Key Research Findings

- Antifungal superiority : Sulfone derivatives of this compound are 2–5 times more potent than triazole analogs against plant pathogens .

- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., sulfonyl) enhance electrophilicity and bioactivity, while electron-donating groups (e.g., methoxy) improve material properties .

- Solvent polarity effects : In TADF emitters like 2PXZ-OXD, solvent polarity modulates singlet-triplet energy gaps, influencing emission efficiency .

Biologische Aktivität

2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (CAS Number: 23288-95-1) is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article provides a comprehensive review of its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications based on various studies.

- Molecular Formula : CHNO

- Molecular Weight : 402.398 g/mol

- Density : 1.207 g/cm³

- Boiling Point : 548°C at 760 mmHg

- Flash Point : 285.2°C

These properties suggest that the compound has a stable structure suitable for various applications in medicinal chemistry.

Cytotoxicity Studies

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was tested at different concentrations (50 µM and 100 µM) over a 24-hour period. Results indicated that it enhanced cell viability in some normal cells while demonstrating potent cytotoxicity in cancerous cells.

| Concentration (µM) | Cell Line | Viability (%) |

|---|---|---|

| 50 | MCF-7 | 75 |

| 100 | MDA-MB-231 | 60 |

| 100 | A549 | 40 |

The data suggests that while normal cells may experience increased viability, cancer cells are significantly affected by the compound's presence.

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have been well-documented. In particular, studies have indicated that derivatives of oxadiazoles exhibit strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

| Microorganism | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 20 | Strong |

| Escherichia coli | 15 | Moderate |

| Pseudomonas aeruginosa | 10 | Weak |

This table illustrates the varying degrees of effectiveness against different bacterial strains.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that the compound induced apoptosis in cancer cell lines through activation of the p53 pathway. Flow cytometry results indicated increased caspase-3 activity in treated cells compared to controls.

"The compound exhibited IC values comparable to established chemotherapeutics such as doxorubicin" .

- Antimicrobial Efficacy :

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,5-bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole to improve yield and purity?

- Methodology : Cyclization of substituted hydrazides (e.g., 3,4,5-trimethoxyphenyl acetic acid hydrazide) with POCl₃ or H₃PO₄/P₂O₅ under reflux (120–140°C, 12–18 hours) followed by purification via recrystallization (water-ethanol mixtures) yields the oxadiazole core. Solvent choice (DMSO vs. ethanol) and stoichiometric ratios of reactants significantly affect yield (typically 60–75%). Post-synthesis characterization via melting point analysis and FT-IR to confirm cyclization .

Q. What spectroscopic techniques are critical for validating the structural integrity of this compound?

- Methodology :

- FT-IR : Confirm C=N and C-O-C stretching vibrations (1600–1650 cm⁻¹ and 1200–1250 cm⁻¹, respectively).

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm).

- Elemental Analysis : Verify C, H, N, O percentages within ±0.3% of theoretical values .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Perform accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm) and compare retention times with fresh samples. Thermal stability can be analyzed using TGA (decomposition >250°C indicates robustness) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data (e.g., IC₅₀ variability) across studies?

- Methodology :

- Dose-Response Standardization : Use ≥5 concentrations in triplicate with positive controls (e.g., fluconazole for antifungal assays).

- Statistical Validation : Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals.

- Structural Analog Comparison : Test derivatives (e.g., sulfonyl or thiadiazole variants) to isolate substituent effects .

Q. How does the 3,4,5-trimethoxyphenyl substituent influence acetylcholinesterase (AChE) inhibition compared to other substituents?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with AChE (PDB ID 1EVE). The trimethoxyphenyl group’s electron-rich aromatic system enhances π-π stacking with Trp286 in the catalytic site.

- SAR Analysis : Compare IC₅₀ values of derivatives (e.g., 3,4,5-trimethoxy vs. 4-nitro substituents). Trimethoxyphenyl derivatives show IC₅₀ = 5.91 μM vs. 6.52 μM for naphthyl analogs .

Q. What coordination chemistry applications exist for this oxadiazole derivative?

- Methodology : React with Ag(I) or Cu(II) salts in DMF/CH₃CN to form coordination polymers. Characterize via:

- Single-Crystal XRD : Confirm metal-oxadiazole bonding (e.g., Ag–N bonds ≈2.2 Å).

- Luminescence Studies : Monitor emission shifts (e.g., 450–500 nm) for sensing applications .

Key Research Recommendations

- Synthetic Chemistry : Explore microwave-assisted synthesis to reduce reaction times (<4 hours) .

- Biological Studies : Prioritize derivatives with electron-withdrawing groups (e.g., sulfonyl) for enhanced antifungal activity .

- Material Science : Investigate electroluminescent properties by incorporating into OLEDs (e.g., Mg:Ag cathode systems) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.